Cas no 2248210-22-0 ((2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol)

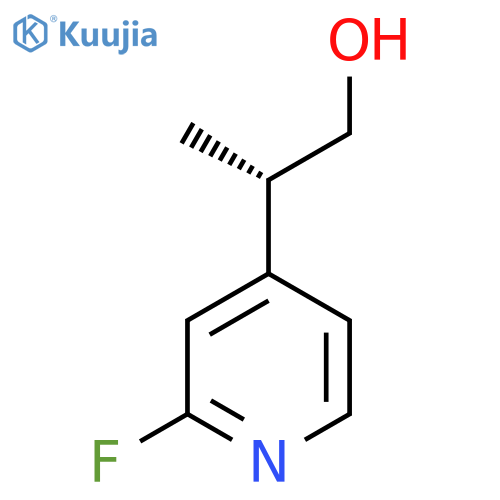

2248210-22-0 structure

商品名:(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol

- EN300-6507825

- 2248210-22-0

-

- インチ: 1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m1/s1

- InChIKey: MSHYIMNYMOHYAU-ZCFIWIBFSA-N

- ほほえんだ: FC1C=C(C=CN=1)[C@H](C)CO

計算された属性

- せいみつぶんしりょう: 155.074642105g/mol

- どういたいしつりょう: 155.074642105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 33.1Ų

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507825-0.5g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 0.5g |

$2555.0 | 2025-03-14 | |

| Enamine | EN300-6507825-0.1g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 0.1g |

$2343.0 | 2025-03-14 | |

| Enamine | EN300-6507825-1.0g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 1.0g |

$2662.0 | 2025-03-14 | |

| Enamine | EN300-6507825-5.0g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 5.0g |

$7721.0 | 2025-03-14 | |

| Enamine | EN300-6507825-0.25g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 0.25g |

$2450.0 | 2025-03-14 | |

| Enamine | EN300-6507825-0.05g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 0.05g |

$2236.0 | 2025-03-14 | |

| Enamine | EN300-6507825-10.0g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 10.0g |

$11448.0 | 2025-03-14 | |

| Enamine | EN300-6507825-2.5g |

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |

2248210-22-0 | 95.0% | 2.5g |

$5217.0 | 2025-03-14 |

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2248210-22-0 ((2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬